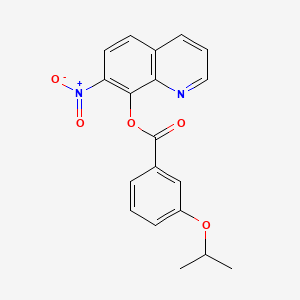
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate
Overview
Description
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate is a bioactive chemical compound with the molecular formula C19H16N2O5 and a molecular weight of 352.346 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, an isopropoxy group, a nitro group, and a quinolyl ester. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester involves several steps. One common synthetic route includes the esterification of benzoic acid with m-isopropoxy alcohol in the presence of a catalyst. The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid. The nitro group is introduced through nitration, which involves treating the ester with a nitrating agent like nitric acid. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release benzoic acid and the corresponding alcohol, which may have their own biological activities. The quinolyl moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents.
Benzoic acid derivatives: These compounds have a benzoic acid moiety with various substituents, leading to different chemical and biological properties.
Quinolyl esters: These compounds have a quinolyl moiety esterified with different acids, resulting in diverse applications and activities.
The uniqueness of benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
29002-43-5 |
|---|---|
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H16N2O5/c1-12(2)25-15-7-3-5-14(11-15)19(22)26-18-16(21(23)24)9-8-13-6-4-10-20-17(13)18/h3-12H,1-2H3 |
InChI Key |
ZJDNXLMHDBYEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
29002-43-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















